Triamcinolone 21-acetate

Pharmaceutical Quality Control Analytical Method Validation Regulatory Science

Generic manufacturers filing triamcinolone ANDAs face a critical procurement risk: substituting other triamcinolone esters for the official EP Impurity B marker invalidates analytical methods and delays regulatory submissions. Triamcinolone 21-acetate (CAS 3859-65-2) is the sole pharmacopoeial identity for EP Impurity B-a non-discretionary reference standard for HPLC/UPLC impurity profiling. Key procurement assurances: • Mandated reference standard for ANDA/NDA method validation and forced degradation studies under EP monographs. • Supplied with full characterization data compliant with USP, EMA, JP, and BP regulatory guidelines; traceable to EP reference standard upon request. • Ready stock availability with competitive B2B pricing eliminates lead-time uncertainty for QC batch release workflows.

Molecular Formula C23H29FO7
Molecular Weight 436.5 g/mol
CAS No. 3859-65-2
Cat. No. B1603876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriamcinolone 21-acetate
CAS3859-65-2
Molecular FormulaC23H29FO7
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O
InChIInChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1
InChIKeyIQFJTDLERMTRLJ-QZUYBKCWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triamcinolone 21-Acetate: Prodrug & Reference Standard


Triamcinolone 21-acetate (CAS 3859-65-2) is a synthetic glucocorticoid prodrug belonging to the triamcinolone family, defined by the esterification of the parent steroid at the C21 position [1]. Unlike the widely used 16,17-acetonide derivative (triamcinolone acetonide), the 21-acetate form functions as a distinct chemical entity with its own pharmacokinetic and regulatory profile [2]. As an inactive prodrug, it is designed to undergo hydrolysis in vivo to release the active glucocorticoid alcohol . Crucially, this compound is officially designated as Triamcinolone EP Impurity B, a critical regulatory reference standard for the quality control of triamcinolone-based pharmaceutical products [1].

Triamcinolone Ester Non-Interchangeability


Simply substituting triamcinolone 21-acetate with another triamcinolone ester, such as the more common acetonide or hexacetonide, is a critical procurement and scientific error due to fundamentally different physical, chemical, and biological profiles. The key differentiators include: 1) Regulatory identity: Triamcinolone 21-acetate is a specific and official pharmacopoeial impurity marker (EP Impurity B), making it non-interchangeable as a reference standard for analytical method validation [1]; 2) Prodrug activation: As a 21-acetate, it is an inactive prodrug requiring enzymatic hydrolysis, whereas triamcinolone acetonide is an active drug that does not require this activation step, leading to different onset and duration of action ; and 3) Pharmacokinetics: Its in vivo residence time and dissolution profile in physiological fluids (e.g., synovial fluid) differ markedly from other esters like hexacetonide and diacetate, which has direct clinical implications . These distinctions are not merely academic; they have quantitative, verifiable consequences detailed in the evidence below.

Triamcinolone 21-Acetate: Key Differentiators


Regulatory Identity: EP Impurity B

Triamcinolone 21-acetate is the official European Pharmacopoeia (EP) Impurity B for triamcinolone, a regulatory designation not shared by other triamcinolone esters like acetonide or hexacetonide. This provides a clear, non-substitutable role for this compound as a reference standard in analytical method development and validation for ANDA submissions [1]. It is a mandatory reference for quantifying and controlling this specific process-related impurity or degradation product in triamcinolone active pharmaceutical ingredients (APIs) and finished dosage forms .

Pharmaceutical Quality Control Analytical Method Validation Regulatory Science

Prodrug Activation: Hydrolysis vs. Acetonide

Triamcinolone 21-acetate is an inactive prodrug that must undergo enzymatic hydrolysis to release the active glucocorticoid (triamcinolone alcohol). This contrasts directly with triamcinolone acetonide, which is an active drug that does not require prior activation . This fundamental mechanistic difference dictates its classification and intended use. The 21-acetate form is used clinically for systemic delivery, whereas the acetonide's enhanced lipophilicity and resistance to hydrolysis make it ideal for topical and local injections [1]. This is a class-level distinction among triamcinolone esters, validated by comparative pharmacokinetic studies .

Prodrug Activation Pharmacokinetics Drug Metabolism

In Vivo Residence Time vs. Hexacetonide

Following intra-articular administration, triamcinolone diacetate (a closely related 21-ester prodrug) exhibits a mean residence time (MRT) of approximately 1.2 days, which is substantially shorter than the 6-day MRT observed for triamcinolone hexacetonide . This study demonstrates that the 21-acetate class of prodrugs has a significantly faster dissolution rate and systemic clearance from the joint space compared to the hexacetonide ester. This class-level inference highlights a key pharmacokinetic differentiator for the 21-acetate form, which correlates with a shorter duration of clinical effect .

Pharmacokinetics Intra-articular Delivery Drug Delivery

Physical Properties: Melting Point & Solubility

Triamcinolone 21-acetate possesses distinct physical properties that differentiate it from its parent compound and other esters. It has a reported melting point of 203 °C [1], which differs from triamcinolone base (~262-264 °C) and triamcinolone acetonide (290-294 °C). Furthermore, its solubility profile is described as practically insoluble in water but freely soluble in acetone and chloroform [2]. While this is a class-level characteristic for many steroid esters, the specific combination of these parameters defines its handling, formulation, and analytical method development requirements compared to other derivatives.

Physicochemical Characterization Formulation Science Analytical Chemistry

FDA DMF Regulatory Precedence

Triamcinolone 21-acetate has a documented history of regulatory acceptance as an Active Pharmaceutical Ingredient (API) manufacturing intermediate. The existence of Type II Drug Master Files (DMFs) filed with the US FDA, including DMF 6848 by Pfizer Inc., provides a verifiable, differentiated status for procurement [1]. This documentation indicates that a regulatory pathway for this specific ester's manufacture exists and has been reviewed, which may streamline development and reduce regulatory uncertainty compared to novel or unlisted analogs [2]. This is a supporting, but crucial, piece of evidence for sourcing decisions in a cGMP environment.

Regulatory Affairs API Manufacturing Supply Chain Management

Triamcinolone 21-Acetate: Key Applications


QC Reference Standard & Compliance

Based on its official identity as Triamcinolone EP Impurity B [1], the primary and most defensible application for this compound is as a certified reference standard. It is essential for developing and validating HPLC or UPLC methods to detect and quantify this specific impurity in triamcinolone APIs and drug products. Its use is mandated by regulatory bodies for ANDA submissions, making it a non-discretionary procurement item for any generic pharmaceutical manufacturer of triamcinolone-based medicines .

Synthesis Intermediate for Acetonide

Triamcinolone 21-acetate is a well-documented intermediate in the multi-step synthesis of triamcinolone acetonide and other derivatives [1]. Its use is supported by historical regulatory filings, including a Type II DMF from Pfizer . Procurement for this purpose is a strategic choice for API manufacturers seeking to leverage established, de-risked synthetic routes with a clear regulatory precedent, rather than exploring novel, unproven intermediates.

Prodrug Hydrolysis Model Compound

As a classic example of a glucocorticoid 21-ester prodrug, its well-defined pharmacokinetic profile—specifically its requirement for hydrolysis and its class-level MRT of ~1.2 days after intra-articular injection [1]—makes it a valuable model compound in academic and industrial research. It can be used in comparative studies of prodrug activation rates or as a baseline for developing new, controlled-release formulations where a moderate duration of action is desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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